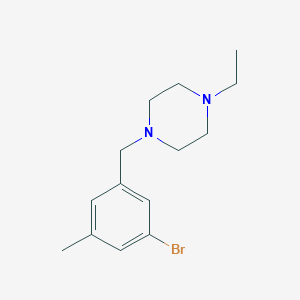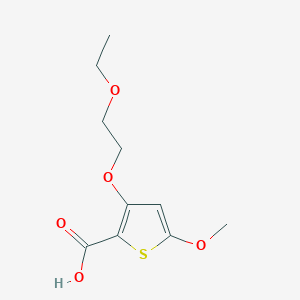
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Le groupe éthoxyéthoxy peut être introduit par une réaction de substitution nucléophile utilisant l'éthylène glycol et un groupe partant approprié.
- Conditions de réaction : Réflexion de l'éthylène glycol avec une base appropriée telle que l'hydroxyde de sodium.
Méthodes de production industrielle
La production industrielle de l'acide 3-(2-éthoxyéthoxy)-5-méthoxythiophène-2-carboxylique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et l'efficacité. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(2-éthoxyéthoxy)-5-méthoxythiophène-2-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la fonctionnalisation d'un cycle thiophène par des réactions de substitution électrophile.
-
Étape 1 : Synthèse de l'acide 5-méthoxythiophène-2-carboxylique
- En commençant par l'acide thiophène-2-carboxylique, la méthoxylation peut être effectuée en utilisant du méthanol et un catalyseur acide approprié.
- Conditions de réaction : Réflexion du méthanol avec un catalyseur acide tel que l'acide sulfurique.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(2-éthoxyéthoxy)-5-méthoxythiophène-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution électrophile peuvent introduire des groupes fonctionnels supplémentaires sur le cycle thiophène en utilisant des réactifs comme les halogènes ou les composés nitro.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque ; conditions de réaction chauffage doux.
Réduction : Hydrure de lithium et d'aluminium ; conditions de réaction solvants anhydres, basse température.
Substitution : Halogènes (par exemple, brome), composés nitro ; conditions de réaction température ambiante ou températures légèrement élevées.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés d'alcool.
Substitution : Introduction de groupes halogène ou nitro sur le cycle thiophène.
Applications de la recherche scientifique
L'acide 3-(2-éthoxyéthoxy)-5-méthoxythiophène-2-carboxylique a des applications diverses dans la recherche scientifique :
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son potentiel en tant que pharmacophore dans la conception et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(2-éthoxyéthoxy)-5-méthoxythiophène-2-carboxylique dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La présence de groupes fonctionnels comme l'acide carboxylique et les groupes méthoxy peut influencer son affinité de liaison et sa spécificité. Les effets du composé sont médiés par des voies impliquant la transduction du signal, l'inhibition enzymatique ou l'activation des récepteurs.
Applications De Recherche Scientifique
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like carboxylic acid and methoxy groups can influence its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-éthoxyéthoxy)éthanol : Un éther de glycol avec une fonctionnalité éthoxyéthoxy similaire mais sans le cycle thiophène ni le groupe acide carboxylique.
2-éthoxyéthanol : Un autre éther de glycol avec une structure plus simple, utilisé comme solvant dans diverses applications.
Unicité
L'acide 3-(2-éthoxyéthoxy)-5-méthoxythiophène-2-carboxylique se distingue par sa combinaison unique de groupes fonctionnels et de cycle thiophène. Cette complexité structurale confère des propriétés chimiques et physiques distinctes, le rendant adapté à des applications spécialisées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H14O5S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O5S/c1-3-14-4-5-15-7-6-8(13-2)16-9(7)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
NPNIINVBBWVGMB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=C(SC(=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
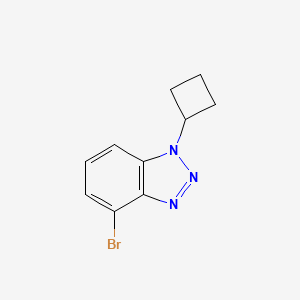

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
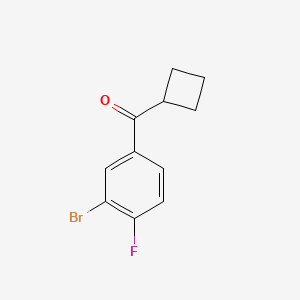
![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

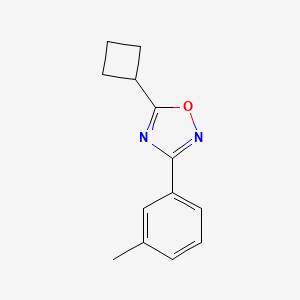
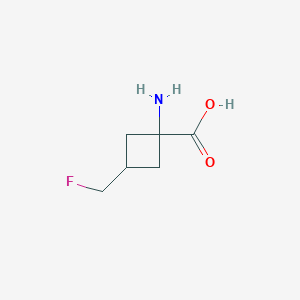
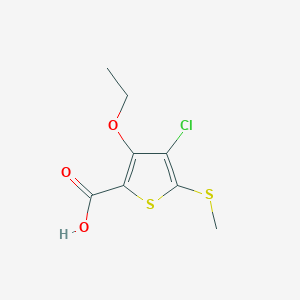
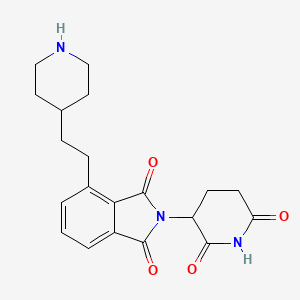
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
